molecular formula C17H19N3S B11833942 N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine CAS No. 853333-55-8

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine

Cat. No.: B11833942
CAS No.: 853333-55-8
M. Wt: 297.4 g/mol
InChI Key: BLHWBSWVMKJFEI-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine typically involves the formation of the quinoline core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine: Unique due to its specific substitution pattern on the quinoline and thiazole rings.

    2-(4-Methylthiazol-2-yl)quinoline: Lacks the N,N-diethyl substitution, which may affect its biological activity.

    4-Methylthiazole: A simpler structure that serves as a precursor in the synthesis of more complex thiazole derivatives.

Uniqueness

This compound stands out due to its combined quinoline and thiazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. The N,N-diethyl substitution further enhances its solubility and interaction with biological targets.

Properties

CAS No.

853333-55-8

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-amine

InChI

InChI=1S/C17H19N3S/c1-4-20(5-2)16-10-15(17-18-12(3)11-21-17)19-14-9-7-6-8-13(14)16/h6-11H,4-5H2,1-3H3

InChI Key

BLHWBSWVMKJFEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C

Origin of Product

United States

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